molecular formula C₂₄H₄₂ B1145317 1,3,5-Trihexylbenzene CAS No. 29536-28-5

1,3,5-Trihexylbenzene

Cat. No.: B1145317
CAS No.: 29536-28-5
M. Wt: 330.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trihexylbenzene is an organic compound belonging to the class of trialkylbenzenes. It consists of a benzene ring substituted with three hexyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trihexylbenzene can be synthesized through the reaction of 1,3,5-trichlorobenzene with hexylmagnesium chloride (a Grignard reagent) in the presence of a nickel catalyst. The reaction is typically carried out in diethyl ether as a solvent, and the mixture is refluxed overnight. After cooling, the reaction mixture is poured into cold hydrochloric acid, and the organic layer is extracted with ether. The product is then purified through a silica gel column using hexanes as the eluent .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The process involves the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trihexylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid or potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hexyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Reduced forms of any functional groups present.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3,5-Trihexylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized benzene derivatives.

    Biology: Employed in the study of molecular interactions and self-assembly processes due to its unique structural properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its longer alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties make it suitable for specific applications in materials science and advanced chemical synthesis.

Properties

CAS No.

29536-28-5

Molecular Formula

C₂₄H₄₂

Molecular Weight

330.59

Origin of Product

United States
Customer
Q & A

Q1: What is a notable characteristic of the 1,3,5-trihexylbenzene synthesis method described in the research?

A1: The research highlights a method for producing this compound through the cyclotrimerization of oct-1-yne using a PdCl2/CuCl2 catalyst in a poly(ethylene glycol)-400 (PEG-400) medium []. The significance lies in the method's high yield and environmentally benign conditions, utilizing a recyclable catalyst system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.